molecular formula C7H16ClNO2S B13463687 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B13463687
M. Wt: 213.73 g/mol
InChI Key: AWWVMUQPENGYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is known for its unique structure, which includes a thiane ring with a methylamino group attached to it. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives .

Scientific Research Applications

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
  • Methylamine hydrochloride

Uniqueness

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

AWWVMUQPENGYOP-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCS(=O)(=O)C1.Cl

Origin of Product

United States

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